2-acetamido-N,N-dimethylacetamide chemical structure and properties
2-acetamido-N,N-dimethylacetamide chemical structure and properties
The following technical guide details the structural chemistry, synthesis, and applications of 2-acetamido-N,N-dimethylacetamide (commonly referred to as Ac-Gly-NMe₂ in peptide chemistry).
Synonyms: N-Acetylglycine N,N-dimethylamide; Ac-Gly-NMe₂; 2-(Acetylamino)-N,N-dimethylacetamide. CAS Registry Number: 13574-14-6 Molecular Formula: C₆H₁₂N₂O₂ Molecular Weight: 144.17 g/mol [1][2]
Executive Summary
2-acetamido-N,N-dimethylacetamide is the simplest "capped" amino acid derivative, representing a glycine residue protected at both the N-terminus (acetyl) and C-terminus (dimethylamide).[2] Unlike its solvent analog N,N-dimethylacetamide (DMAc), this molecule is a crystalline solid used primarily as a conformational model system in structural biology and as a solubility-enhancing scaffold in medicinal chemistry.[1][2]
For the drug development scientist, Ac-Gly-NMe₂ serves two critical functions:
-
Peptidomimetic Reference: It acts as the "zero-point" for calculating Ramachandran plots, allowing researchers to isolate backbone amide interactions without side-chain steric interference.[1][2]
-
Excipient/Linker Chemistry: Its structure mimics the polarity of DMAc but in a solid, tetherable form, making it a candidate for increasing the aqueous solubility of lipophilic payloads via pro-drug strategies.[1][2]
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a glycine backbone flanked by two amide bonds.[1][2] The absence of a chiral center (glycine is achiral) makes it an ideal model for studying thermodynamic equilibrium between cis and trans amide bond conformers.[1][2]
-
N-Terminus: Acetyl group (
) mimics the preceding peptide bond.[1][2] -
Core: Methylene bridge (
) of glycine.[1][2] -
C-Terminus: Dimethylamide group (
) mimics the succeeding peptide bond while preventing hydrogen bond donation, forcing specific folding patterns.[1][2]
Key Properties Table[1][2]
| Property | Value / Description | Context for Application |
| Appearance | White Crystalline Solid | Distinct from the liquid solvent DMAc.[1][2] |
| Melting Point | 138–140 °C (Lit.)[1][2] | Stable solid handling; suitable for hot-melt extrusion.[1][2] |
| Solubility | High (Water, DMSO, Methanol) | Excellent hydrotrope properties.[1][2] |
| LogP | -0.8 to -1.2 (Predicted) | Highly hydrophilic; stays in aqueous phase.[1][2] |
| H-Bond Donors | 1 (Amide NH) | Critical for intramolecular folding studies.[1][2] |
| H-Bond Acceptors | 2 (Carbonyl Oxygens) | Interaction points for solvent or receptor binding.[1][2] |
Synthesis & Manufacturing Protocols
Mechanistic Pathway
The synthesis typically employs a standard solution-phase peptide coupling strategy.[1][2] The high water solubility of the product requires careful organic extraction or lyophilization for isolation.[1][2]
Figure 1: Standard EDC-mediated coupling pathway for Ac-Gly-NMe₂ synthesis.
Laboratory Scale Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of Ac-Gly-NMe₂ via Mixed Anhydride Method.
Reagents:
-
N-Acetylglycine (Ac-Gly-OH): 40 mmol[2]
-
Solvent: Anhydrous THF (100 mL)
Step-by-Step Procedure:
-
Activation: Dissolve Ac-Gly-OH (4.68 g) and NMM (4.4 mL) in anhydrous THF under nitrogen atmosphere. Cool to -15°C (ice/salt bath).
-
Anhydride Formation: Dropwise add IBCF (5.2 mL) over 10 minutes. Maintain temperature below -10°C to prevent racemization (not applicable here, but good habit) and decomposition.[1][2] Stir for 15 minutes.
-
Amidation: Add the Dimethylamine solution slowly. The reaction is exothermic; monitor internal temperature.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Validation: TLC (MeOH:DCM 1:9) should show disappearance of starting acid.[1][2]
-
Workup: Filter off the NMM·HCl salt precipitate.[1][2] Evaporate the filtrate to dryness.
-
Purification: Dissolve residue in minimal DCM. Wash with 5% NaHCO₃ (remove unreacted acid) and Brine.[1][2] Dry over MgSO₄.[1][2] Recrystallize from EtOAc/Hexane.
Advanced Applications in Research
Conformational Analysis (The "Peptoid" Benchmark)
Ac-Gly-NMe₂ is the "hydrogen atom" of protein folding.[1][2] It is used to experimentally validate ab initio calculations of the peptide bond.[1][2]
-
Cis/Trans Isomerization: The tertiary amide at the C-terminus (
) exists in equilibrium between cis and trans states.[1][2] -
Ramachandran Plots: Researchers use this molecule to map the energetic minima of the
(phi) and (psi) torsion angles without the noise of side-chain interactions.[1][2] -
Comparison: It serves as the control when studying Peptoids (N-substituted glycines).[1][2] If a peptoid adopts a helix, it is compared against the random coil baseline of Ac-Gly-NMe₂.
Figure 2: Conformational equilibrium of the C-terminal tertiary amide bond.
Pharmaceutical Excipient & Gelator
Recent literature highlights the utility of N-acetylglycine derivatives as Low Molecular Weight Organogelators (LMWGs) .[1][2][3]
-
Mechanism: The amide hydrogens (
) and carbonyl oxygens ( ) form intermolecular hydrogen bond networks that can trap organic solvents, forming supramolecular gels.[1][2] -
Drug Delivery: As a highly polar, non-ionic small molecule, Ac-Gly-NMe₂ can act as a hydrotrope, increasing the solubility of poorly soluble drugs (Class II/IV) by disrupting water lattice structures, similar to how DMAc works, but without the volatility.[2]
Safety & Toxicology
While specific toxicological reports for 2-acetamido-N,N-dimethylacetamide are limited compared to the solvent DMAc, the metabolic pathway dictates caution.
-
Metabolic Hydrolysis: In vivo, amidases may cleave the C-terminal bond, releasing Dimethylamine (DMA) and N-Acetylglycine .[1][2]
-
Risk Assessment:
-
Handling: Treat as a potential irritant.[1][2] Use standard PPE (gloves, goggles) to prevent inhalation of dusts.[1][2]
References
-
Sigma-Aldrich. (2024).[1][2] 2-Acetamido-N,N-dimethylacetamide Product Specification. Link[1][2]
-
Simon, R. J., et al. (1992).[1][2] "Peptoids: a modular approach to drug discovery."[1][2] Proceedings of the National Academy of Sciences, 89(20), 9367-9371.[1][2] (Establishes Ac-Gly-NMe₂ as the model control for peptoid conformational studies). Link[1][2]
-
Selleck Chemicals. (2024).[1][2] N-Acetylglycine Properties and Solubility Data. Link
-
PubChem. (2024).[1][2] Compound Summary: 2-Acetamido-N,N-dimethylacetamide.[2][5][6][7][8] National Library of Medicine.[1][2] Link
-
Khan, S., et al. (2017).[1][2] "Synthesis and Characterization of Low Molecular Weight Organogelators Derived from Amide Derivatives of N-acetylglycine." Journal of the Chemical Society of Pakistan. (Demonstrates the gelation capability of this structural class). Link
Sources
- 1. N,N-Dimethylacetamide (CAS 127-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Glycine, N-acetyl- (CAS 543-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. acetanilide, 103-84-4 [thegoodscentscompany.com]
- 5. Dimethylactamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Acetamido-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 7. • n,n-dimethylacetamide (dma) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]
